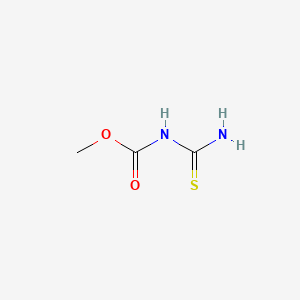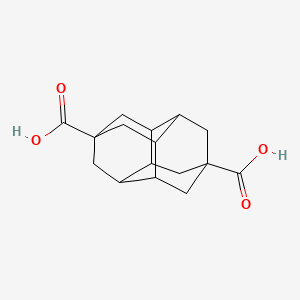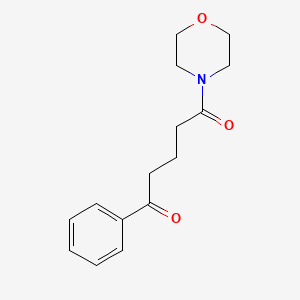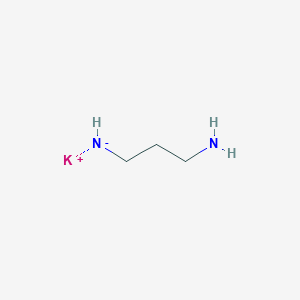
Potassium 3-amino-propylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-amino-propylamide is a novel alkamide superbase known for its exceptional reactivity. It is highly soluble in and stable toward excess amine, making it extremely reactive in a variety of prototropic processes . This compound is only slightly aggregated even in 1.0 M solution, which contributes to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 3-amino-propylamide can be synthesized through the reaction of potassium hydride with 1,3-diaminopropane. This reaction generates the superbase in situ, which is then used in various organic reactions . The preparation involves the deprotonation of the amine group by potassium hydride, leading to the formation of the highly reactive this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of potassium hydride and 1,3-diaminopropane remains the standard method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 3-amino-propylamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other oxidation products.
Reduction: It can reduce certain functional groups, although this is less common.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides from acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Acyl chlorides and anhydrides are commonly used reagents.
Major Products Formed: The major products formed from these reactions include various amides, nitriles, and other nitrogen-containing compounds. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium 3-amino-propylamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium 3-amino-propylamide involves its role as a superbase. It deprotonates various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets include carbonyl compounds, alkynes, and other electrophilic species. The pathways involved include the formation of highly reactive intermediates that drive the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Potassium tert-butoxide: Another strong base used in organic synthesis.
Sodium hydride: A commonly used base in various chemical reactions.
Lithium diisopropylamide: A strong base used in deprotonation reactions.
Uniqueness: Potassium 3-amino-propylamide is unique due to its high solubility, stability, and exceptional reactivity. Unlike other bases, it remains only slightly aggregated even in concentrated solutions, which enhances its effectiveness in various chemical processes .
Eigenschaften
CAS-Nummer |
56038-00-7 |
|---|---|
Molekularformel |
C3H9KN2 |
Molekulargewicht |
112.22 g/mol |
IUPAC-Name |
potassium;3-aminopropylazanide |
InChI |
InChI=1S/C3H9N2.K/c4-2-1-3-5;/h4H,1-3,5H2;/q-1;+1 |
InChI-Schlüssel |
GXBBCEZQOPFZFX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C[NH-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)

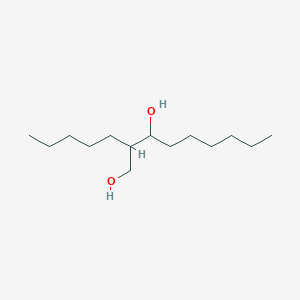
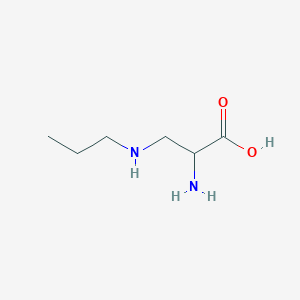
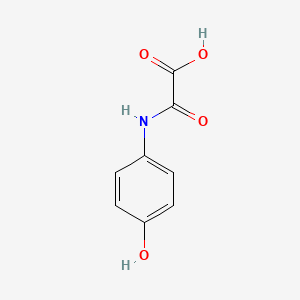


![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
